1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its distinct structural features and versatile applications in various fields of chemistry. This compound has garnered attention due to its potential biological activities and its role as a precursor in the synthesis of other pyrazole derivatives.
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylic acids because of the carboxyl functional group (-COOH) attached to the pyrazole ring.
The synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid typically involves several key steps:
The synthesis can be monitored using techniques like thin-layer chromatography (TLC) and characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) for confirmation of structure and purity .
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid has a molecular formula of C15H12N2O2 and features a pyrazole ring with two phenyl groups attached at positions 1 and 3, and a carboxylic acid group at position 5.
The chemical reactivity of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid allows it to participate in various reactions:
Reactions are typically conducted under controlled conditions with careful monitoring of temperature and pH to ensure optimal yields.
The mechanism by which 1,3-diphenyl-1H-pyrazole-5-carboxylic acid exerts its biological effects often involves interactions at the molecular level with specific biological targets. For example:
Studies have indicated that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, showcasing their potential as therapeutic agents .
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
The strategic incorporation of privileged scaffolds in molecular design underpins modern medicinal chemistry, with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid representing a structurally complex and pharmacologically significant chemotype. This compound integrates two critical elements: a pyrazole heterocycle with specific phenyl substitutions and a carboxylic acid functionality. The molecular framework (C₁₆H₁₂N₂O₂, MW 264.28 g/mol) features a five-membered pyrazole ring substituted with phenyl groups at the 1- and 3-positions, while the carboxylic acid (-COOH) at position 5 introduces distinctive physicochemical properties and hydrogen-bonding capabilities . This specific arrangement creates a twisted conformation where the phenyl rings adopt non-planar orientations relative to the pyrazole plane, potentially influencing target binding and selectivity. The compound's structural complexity and functional versatility have positioned it as a valuable precursor in developing targeted therapeutics, particularly in oncology and inflammation, where scaffold modification enables optimization of pharmacological profiles [4].
The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) constitutes a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties, metabolic stability, and versatile hydrogen-bonding capabilities. This heterocyclic system enables diverse binding interactions with biological targets through its aromatic character, dipole moment (approximately 2.0 Debye), and capacity to act as both hydrogen bond acceptor (N1) and donor (NH when unsubstituted) [6]. The 1,3-diphenyl substitution pattern specifically enhances the pharmacophore's spatial geometry, creating a twisted conformation where the phenyl rings project perpendicularly from the heterocyclic plane, thereby facilitating optimal interactions with hydrophobic enzyme pockets. This conformational arrangement has proven essential for biological activity across multiple therapeutic classes .
The structural uniqueness of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid emerges from synergistic electronic and steric effects: the electron-withdrawing carboxylic acid at position 5 creates an electron-deficient pyrazole core, while the N1-phenyl and C3-phenyl groups provide hydrophobic surface area for target engagement. This configuration differs fundamentally from isomeric counterparts like 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9), where the altered substitution pattern redistributes electronic density and modifies three-dimensional topology, thereby affecting biological target interactions [4] [8]. The compound's crystallographic characterization reveals intermolecular hydrogen bonding between the carboxylic acid dimer pairs, creating stable lattice structures that influence solubility .
Compound Name | Core Structure | Therapeutic Application | Key Structural Features |
---|---|---|---|
Celecoxib | 1,5-Diarylpyrazole | COX-2 selective anti-inflammatory | Sulfonamide pharmacophore at C4 |
Crizotinib | 3-Amino-5-arylpyrazole | ALK/ROS1 inhibitor (anticancer) | Aminopyridine hinge binder |
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | 1,3-Diarylpyrazole | mPGES-1 inhibitor scaffold | Carboxylic acid at C5 position |
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 1,5-Diarylpyrazole | Synthetic intermediate | Carboxylic acid at C3 position |
Pyrazofurin | C-glycosylpyrazole | Antiviral/anticancer | Ribofuranosyl substitution at C4 |
The carboxylic acid moiety (-COOH) appended at the pyrazole 5-position transforms the compound from a simple heterocycle into a multifunctional pharmacophore with enhanced capacity for target engagement and molecular diversification. This acidic group (pKa ≈ 4.2) confers distinctive hydrogen-bonding capabilities, enabling bidentate interactions with enzyme active sites through both the carbonyl oxygen (hydrogen bond acceptor) and hydroxyl group (hydrogen bond donor). Computational studies reveal this functionality lowers molecular polar surface area (TPSA ≈ 55.12 Ų) and logP value (≈3.4), balancing hydrophilicity and membrane permeability [4]. These properties facilitate the compound's participation in salt formation, esterification, and condensation reactions, creating derivatives with modified bioavailability and target affinity .
The carboxylic acid group enables distinctive interactions in enzyme binding sites, particularly with residues in the hydrophobic pockets of inflammatory and cancer targets. In the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, this moiety facilitates critical hydrogen bonding with Ser127 in the catalytic site while the 1,3-diphenylpyrazole core occupies adjacent hydrophobic regions [7]. Structure-activity relationship (SAR) investigations demonstrate that substituting the carboxylic acid with ester or amide groups diminishes mPGES-1 inhibition, confirming its essential role in target binding. When incorporated into 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, this functional group contributes to nanomolar inhibitory potency (IC₅₀ = 56 nM) against mPGES-1 while maintaining selectivity over cyclooxygenase isoforms [7].
Derivative Class | Biological Target | Key Activity Findings | Structural Determinants |
---|---|---|---|
Barbituric acid conjugates | mPGES-1 | IC₅₀ = 56-337 nM | H-bond with Ser127, nC₄H₉O optimal chain |
Thiobarbituric acid analogs | mPGES-1 | IC₅₀ = 52-561 nM | Enhanced potency vs. oxo analogs |
Pyrazole-3-carboxylic acids | CA IX/XII | Kᵢ = 4.0-9.7 μM | Selective inhibition over CA I/II |
Ester derivatives | Prodrug development | Variable activity | Improved membrane permeability |
Amide conjugates | Various targets | Reduced potency | Loss of critical H-bonding |
Pyrazole-containing compounds have evolved from early serendipitous discoveries to strategically designed therapeutic agents, with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid representing a modern iteration of this progression. The historical trajectory began with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, marking the first natural pyrazole identification and stimulating synthetic exploration of this heterocycle [6]. Early pharmaceutical applications exploited the pyrazole core for analgesic and antipyretic effects, exemplified by antipyrine (introduced 1883) and phenylbutazone (1950s), which established the 1,2-diaryl substitution pattern as pharmacologically advantageous. These first-generation agents demonstrated the scaffold's metabolic stability but lacked target selectivity, leading to significant adverse effects [6].
The molecular evolution accelerated with the rational design of COX-2 selective inhibitors in the 1990s, exemplified by celecoxib, which refined the 1,5-diarylpyrazole template with a sulfonamide pharmacophore. This era validated pyrazole as a privileged scaffold for achieving isoform selectivity in enzyme inhibition [6]. Concurrently, anticancer applications emerged with crizotinib (FDA-approved 2011), where a 3-aminopyrazole core facilitated kinase target engagement through hinge region binding. The introduction of carboxylic acid functionality, as in 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, represents a strategic advancement enabling novel target interactions beyond classical pyrazole applications. Modern synthetic methodologies, including one-pot condensations and Vilsmeier-Haack-Arnold formylation, now facilitate efficient production of these complex derivatives for structure-activity exploration [7].
Period | Key Developments | Representative Agents | Therapeutic Impact |
---|---|---|---|
1883-1950 | First-generation antipyretics | Antipyrine, phenylbutazone | Established analgesic/anti-inflammatory effects |
1960-1980 | Expansion as NSAIDs | Lonazolac, tepoxalin | Improved gastrointestinal tolerance |
1990-2010 | Target-selective agents | Celecoxib (COX-2), deracoxib | Validation of scaffold for selectivity |
2010-Present | Kinase inhibitors & beyond | Crizotinib (ALK), pyrazofurin | Oncology applications diversification |
Emerging | Carboxylic acid functionalized | 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid derivatives | Novel targets (mPGES-1, CA IX/XII) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2